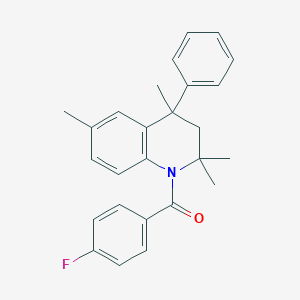![molecular formula C24H20Cl2N4 B407168 4-(4-Chlorophenyl)-2-[4-(2-chlorophenyl)piperazin-1-yl]quinazoline CAS No. 352446-06-1](/img/structure/B407168.png)
4-(4-Chlorophenyl)-2-[4-(2-chlorophenyl)piperazin-1-yl]quinazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Chlorophenyl)-2-[4-(2-chlorophenyl)piperazin-1-yl]quinazoline is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas, including medicinal chemistry, drug discovery, and pharmacology. This compound belongs to the class of quinazoline derivatives and has shown promising results in several studies.
作用機序
The mechanism of action of 4-(4-Chlorophenyl)-2-[4-(2-chlorophenyl)piperazin-1-yl]quinazoline involves the inhibition of various signaling pathways that are involved in the growth and proliferation of cancer cells. It has been shown to inhibit the activity of tyrosine kinases, which are involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
Studies have shown that 4-(4-Chlorophenyl)-2-[4-(2-chlorophenyl)piperazin-1-yl]quinazoline has several biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and suppression of tumor growth. It has also been shown to exhibit significant anti-inflammatory activity and has been evaluated as a potential candidate for the treatment of various inflammatory diseases.
実験室実験の利点と制限
One of the major advantages of using 4-(4-Chlorophenyl)-2-[4-(2-chlorophenyl)piperazin-1-yl]quinazoline in lab experiments is its high potency and selectivity towards cancer cells. However, one of the major limitations of using this compound is its poor solubility in aqueous solutions, which can limit its bioavailability and efficacy in vivo.
将来の方向性
There are several future directions for the research on 4-(4-Chlorophenyl)-2-[4-(2-chlorophenyl)piperazin-1-yl]quinazoline. Some of the potential areas of exploration include the development of novel analogs with improved solubility and bioavailability, the evaluation of its potential applications in the treatment of other diseases, such as autoimmune disorders and infectious diseases, and the investigation of its mechanism of action at the molecular level.
In conclusion, 4-(4-Chlorophenyl)-2-[4-(2-chlorophenyl)piperazin-1-yl]quinazoline is a promising compound that has shown significant potential in the field of scientific research. Its high potency and selectivity towards cancer cells make it a potential candidate for the development of novel anticancer agents. Further research is needed to explore its potential applications in other areas and to develop novel analogs with improved properties.
合成法
The synthesis of 4-(4-Chlorophenyl)-2-[4-(2-chlorophenyl)piperazin-1-yl]quinazoline involves a multi-step process that includes the reaction of 4-chloroaniline with 2-chlorobenzonitrile to form 4-(4-chlorophenyl)quinazoline. This intermediate is then reacted with 4-(2-chlorophenyl)piperazine to produce the final product.
科学的研究の応用
4-(4-Chlorophenyl)-2-[4-(2-chlorophenyl)piperazin-1-yl]quinazoline has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit significant antitumor activity and has been evaluated as a potential candidate for the treatment of various types of cancer, including breast cancer, lung cancer, and leukemia.
特性
IUPAC Name |
4-(4-chlorophenyl)-2-[4-(2-chlorophenyl)piperazin-1-yl]quinazoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20Cl2N4/c25-18-11-9-17(10-12-18)23-19-5-1-3-7-21(19)27-24(28-23)30-15-13-29(14-16-30)22-8-4-2-6-20(22)26/h1-12H,13-16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAQKOXBTUXNDGK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2Cl)C3=NC4=CC=CC=C4C(=N3)C5=CC=C(C=C5)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20Cl2N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![diethyl 5',5',8',9'-tetramethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-(1'H)-thiopyrano[2,3-c]quinoline]-3',4-dicarboxylate](/img/structure/B407086.png)
![Diethyl 5',5'-dimethyl-6'-(phenylcarbonyl)-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-3',4-dicarboxylate](/img/structure/B407087.png)
![4,4,7,8-tetramethyl-2-[3-(trifluoromethyl)phenyl]-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione](/img/structure/B407088.png)

![diethyl 7'-ethoxy-5',5'-dimethylspiro[1,3-dithiole-2,1'-6H-thiopyrano[2,3-c]quinoline]-3',4-dicarboxylate](/img/structure/B407092.png)
![diethyl 9'-methoxy-5',5'-dimethylspiro[1,3-dithiole-2,1'-6H-thiopyrano[2,3-c]quinoline]-3',4-dicarboxylate](/img/structure/B407093.png)
![ethyl 4-(4,4-dimethyl-1-sulfanylidene-5H-[1,2]thiazolo[5,4-c]quinolin-2-yl)benzoate](/img/structure/B407095.png)
![6-(3-chloro-4-methylphenyl)-5a,6-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-one](/img/structure/B407097.png)
![ethyl 4-(8-methoxy-4,4-dimethyl-1-sulfanylidene-5H-[1,2]thiazolo[5,4-c]quinolin-2-yl)benzoate](/img/structure/B407098.png)
![Methyl 5-benzyl-2-[(2,4-dichlorobenzoyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B407100.png)
![Methyl 4-oxo-4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoate](/img/structure/B407101.png)
![2,4-Dichloro-N-[4-(5-methyl-isoxazol-3-ylsulfamoyl)-phenyl]-benzamide](/img/structure/B407104.png)
![Tetramethyl 5',5',8',9'-tetramethyl-6'-(2-oxo-2-phenylethyl)-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B407107.png)
![4,4,6-trimethyl-2-[3-(trifluoromethyl)phenyl]-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B407108.png)